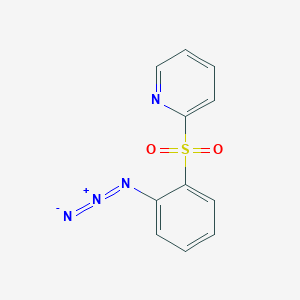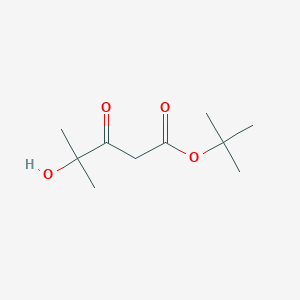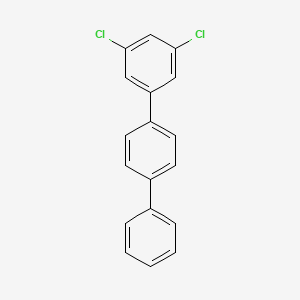
1,3-Dichloro-5-(4-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-5-(4-phenylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and a biphenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-(4-phenylphenyl)benzene can be synthesized through several methods. One common approach involves the chlorination of biphenyl compounds. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(4-phenylphenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (for hydroxylation) and amines (for amination).
Major Products Formed
Scientific Research Applications
1,3-Dichloro-5-(4-phenylphenyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(4-phenylphenyl)benzene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound forms a positively charged intermediate (benzenonium ion) that is subsequently attacked by a nucleophile . This mechanism is characterized by the formation and stabilization of carbocation intermediates, which play a crucial role in determining the reaction pathway and products .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorobenzene: A simpler compound with two chlorine atoms on a benzene ring.
Biphenyl: A compound consisting of two benzene rings connected by a single bond.
Chlorobenzene: A benzene ring with a single chlorine atom.
Uniqueness
1,3-Dichloro-5-(4-phenylphenyl)benzene is unique due to the presence of both chlorine atoms and a biphenyl group, which confer distinct chemical properties and reactivity compared to simpler aromatic compounds.
Properties
CAS No. |
61576-85-0 |
|---|---|
Molecular Formula |
C18H12Cl2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
1,3-dichloro-5-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C18H12Cl2/c19-17-10-16(11-18(20)12-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H |
InChI Key |
FOOHFMCVNWXYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


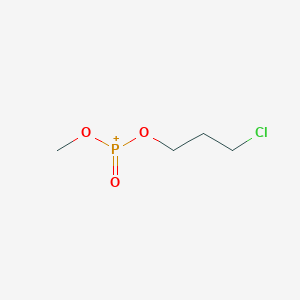
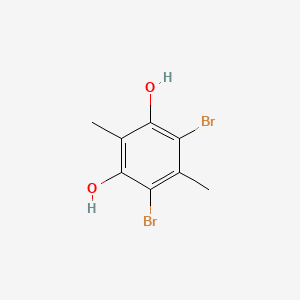
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
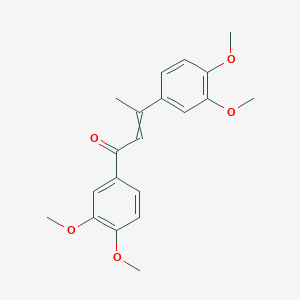
![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
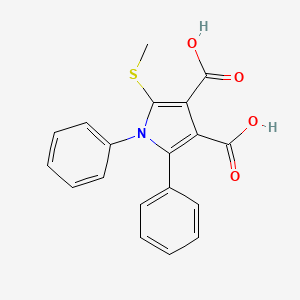
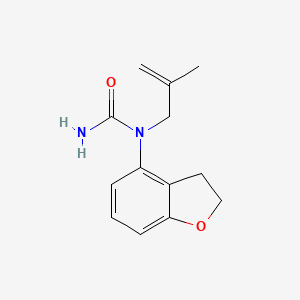
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)

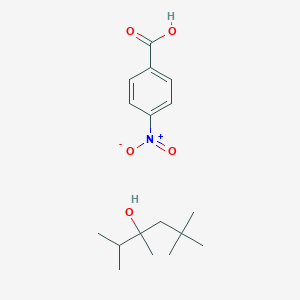
![Hexanal, 3-[(phenylmethyl)thio]-](/img/structure/B14591011.png)
